molecular formula C21H21NO3S B12416578 Tazarotene sulfoxide-d8

Tazarotene sulfoxide-d8

Cat. No.: B12416578
M. Wt: 373.5 g/mol
InChI Key: BJSYAJPOMFRVOI-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tazarotene Sulfoxide-d8 is a deuterium-labelled stable isotope of a key metabolite of Tazarotene, a topical acetylenic retinoid . Tazarotene is a prodrug itself, rapidly hydrolyzed in the skin to its active form, Tazarotenic acid . Both Tazarotene and Tazarotenic acid subsequently undergo further metabolism in the skin and systemically to form sulfoxide and sulfone metabolites for elimination . As a deuterated analog, this compound serves as a critical internal standard in mass spectrometry-based bioanalytical methods, enabling precise and accurate quantification of the native sulfoxide metabolite in complex biological matrices during pharmacokinetic studies . This application is essential for researchers investigating the metabolic fate, absorption, distribution, and elimination profile of Tazarotene in developmental and clinical research. The incorporation of eight deuterium atoms provides a predictable mass shift from the endogenous compound, ensuring reliable detection and minimizing analytical interference. This compound is presented as a high-purity analytical standard, suitable for use in HPLC and LC-MS workflows to support research in dermatological pharmacology and the development of topical treatments for conditions such as plaque psoriasis and acne vulgaris . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 6-[2-[1-oxo-4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate

InChI

InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3

InChI Key

BJSYAJPOMFRVOI-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C

Origin of Product

United States

Synthetic Strategies and Deuteration Mechanisms for Tazarotene Sulfoxide D8

Elucidation of Precursor Selection and Reaction Pathways for Isotopic Labeling

The synthesis of Tazarotene (B1682939) sulfoxide-d8 necessitates the introduction of eight deuterium (B1214612) atoms into the tazarotene sulfoxide (B87167) structure. A logical approach to this synthesis involves a convergent strategy, wherein two key deuterated fragments are synthesized separately and then coupled. The most plausible positions for deuteration are the ethyl group of the nicotinate (B505614) moiety and the dimethyl groups on the thiochromane ring, along with the adjacent methylene (B1212753) protons.

A plausible synthetic pathway would likely commence with commercially available deuterated starting materials to ensure high levels of isotopic enrichment. For the nicotinic acid portion, a deuterated ethyl nicotinate precursor would be required. The thiochromane moiety's deuteration would likely begin with a deuterated analog of 4,4-dimethyl-6-bromothiochromane.

The general synthetic scheme for unlabeled tazarotene often proceeds through the Sonogashira coupling of an ethynyl-substituted thiochromane derivative with a halogenated pyridine (B92270) derivative. A similar pathway can be envisioned for the deuterated analog, as outlined below:

Synthesis of Deuterated 6-Ethynyl-4,4-dimethylthiochromane: This would likely start from a deuterated version of 4,4-dimethylthiochromane, which could be synthesized from deuterated precursors.

Oxidation to the Sulfoxide: The deuterated thiochromane would then be oxidized to the corresponding sulfoxide. This is a critical step, as tazarotene itself is often prepared by the deoxygenation of the sulfoxide intermediate. For the synthesis of Tazarotene sulfoxide-d8, this deoxygenation step would be omitted. google.com

Sonogashira Coupling: The deuterated thiochromane sulfoxide, bearing an ethynyl (B1212043) group, would then be coupled with a deuterated ethyl 6-chloronicotinate under palladium-copper catalysis to yield the final product, this compound.

The selection of precursors is critical to the success of the synthesis, with the isotopic purity of the starting materials directly impacting the isotopic enrichment of the final product.

Precursor Rationale for Selection Potential Deuteration Sites
Deuterated Ethyl 6-chloronicotinateProvides the deuterated ethyl ester group.Ethyl group (-CD2CD3)
Deuterated 4,4-dimethyl-6-bromothiochromaneForms the core of the thiochromane ring system.Dimethyl groups (-C(CD3)2) and adjacent methylene groups (-CD2-)

Methodological Approaches to Deuterium Incorporation

Several methodologies can be employed for the incorporation of deuterium into the precursor molecules. The choice of method depends on the desired level of deuteration, the stability of the molecule to the reaction conditions, and the availability of deuterated reagents.

Use of Deuterated Reagents: This is the most straightforward approach. For instance, the ethyl ester can be formed using deuterated ethanol (B145695) (CH3CD2OH or CD3CD2OH). The dimethyl groups on the thiochromane ring can be introduced using a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI).

Hydrogen-Deuterium Exchange: For certain positions, particularly those adjacent to activating groups, a hydrogen-deuterium (H/D) exchange reaction can be employed. This typically involves treating the substrate with a deuterium source, such as deuterium oxide (D2O), in the presence of a suitable catalyst. nih.gov

Reduction with Deuterated Reducing Agents: If the synthesis involves a reduction step, a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) can be used to introduce deuterium atoms.

Characterization of Synthetic Intermediates and Final Product Purity in Isotope Synthesis

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the molecular weight of the deuterated compound. The mass spectrum of this compound would show a molecular ion peak that is 8 mass units higher than that of the unlabeled compound. Tandem mass spectrometry (MSn) can be used to fragment the molecule and confirm the location of the deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions would be absent or significantly reduced in intensity. ²H NMR can also be used to directly observe the deuterium signals.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product. By comparing the retention time of the deuterated compound with that of an unlabeled reference standard, the identity can be further confirmed. The purity is typically assessed by measuring the peak area of the main component relative to any impurities. A purity of >95% is often required for use as an internal standard. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability for its intended application in quantitative bioanalysis.

Analytical Technique Purpose Expected Results for this compound
High-Resolution Mass Spectrometry (HRMS)Confirmation of molecular weight and isotopic enrichment.Molecular ion peak shifted by +8 m/z units compared to the unlabeled compound.
¹H Nuclear Magnetic Resonance (NMR)Structural confirmation and determination of deuterium incorporation sites.Absence or significant reduction of proton signals at the deuterated positions.
¹³C Nuclear Magnetic Resonance (NMR)Confirmation of the carbon skeleton.Signals for deuterated carbons may show splitting due to C-D coupling.
High-Performance Liquid Chromatography (HPLC)Determination of chemical purity.A single major peak with a retention time similar to the unlabeled standard, with purity typically >95%.

Advanced Analytical Methodologies Employing Tazarotene Sulfoxide D8

Role as an Internal Standard in Quantitative Bioanalytical Assays

In the realm of quantitative bioanalytical chemistry, particularly within pharmacokinetic and metabolic studies, the accuracy and precision of measurements are paramount. Tazarotene (B1682939) sulfoxide-d8, a deuterated analog of a tazarotene metabolite, serves a critical function as an internal standard. Stable isotopically labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based assays. scispace.com Their utility stems from their chemical and physical properties being nearly identical to the analyte of interest—in this case, tazarotene and its metabolites. This similarity ensures that the internal standard behaves congruently with the analyte during sample preparation, extraction, and chromatographic separation. lcms.cz

The key difference lies in the mass, due to the substitution of hydrogen atoms with deuterium (B1214612). This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while the shared physicochemical behavior enables the internal standard to compensate for variations in sample processing, matrix effects, and instrument response. scispace.comlcms.cz The use of a deuterated internal standard like Tazarotene sulfoxide-d8 is crucial for correcting potential analyte loss during sample workup and for normalizing fluctuations in ionization efficiency within the mass spectrometer's ion source, thereby significantly enhancing the robustness, accuracy, and reproducibility of the quantitative data. lcms.cz

The development of robust bioanalytical methods for the simultaneous quantification of tazarotene and its primary active metabolite, tazarotenic acid, relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov A deuterated internal standard such as this compound is integral to the validation of these methods according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govfda.gov

In a typical LC-MS/MS protocol, analytes are first extracted from a biological matrix, such as plasma or skin homogenate. nih.govcolab.ws Chromatographic separation is then performed to resolve the analytes from endogenous interferences. For instance, a method for analyzing tazarotene and tazarotenic acid in minipig plasma utilized a gradient elution on a C8 column with a mobile phase consisting of an aqueous solution (0.2% formic acid and 0.1% ammonium (B1175870) acetate) and acetonitrile. colab.ws Another method employed a C18 column with a mobile phase of 0.1%v/v orthophosphoric acid in water and acetonitrile. nih.gov

Detection is achieved using a tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard. The stable isotopic label on this compound ensures its MRM transition is distinct from the unlabeled analytes, preventing cross-talk while allowing it to compensate for analytical variability. lcms.cz

Table 1: Example of LC-MS/MS Method Parameters for Tazarotene Analysis

ParameterConditionReference
Chromatography System LC-MS/MS nih.govcolab.ws
Column Hypersil BDS C8 (4.6 × 100 mm, 2.4 μm) colab.ws
Mobile Phase A 0.2% (v/v) formic acid-0.1% (w/v) ammonium acetate (B1210297) in water colab.ws
Mobile Phase B Acetonitrile colab.ws
Elution Mode Gradient nih.govcolab.ws
Ionization Mode Positive Electrospray Ionization (ESI+) colab.ws
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

The primary goal of chromatographic separation in a quantitative LC-MS/MS assay is to resolve the analytes and the internal standard from matrix components that could cause ion suppression or enhancement, rather than necessarily separating them from each other. scispace.com Since this compound is chemically almost identical to its unlabeled counterpart, it typically co-elutes or elutes very closely under reversed-phase HPLC or UHPLC conditions. This co-elution is advantageous because the internal standard experiences the same matrix effects at the same time as the analyte, enabling the most accurate correction. scispace.com

Optimization of the separation process focuses on achieving a symmetrical and sharp peak shape, a short retention time to improve throughput, and adequate separation from interfering substances. This is accomplished by systematically adjusting parameters such as the mobile phase composition (e.g., organic solvent ratio, pH, and additives like formic acid or ammonium acetate), the column chemistry (e.g., C8 or C18), and the flow rate. nih.govnih.gov Gradient elution is often employed to effectively separate analytes with different polarities and to minimize matrix effects. nih.gov The use of a deuterated standard during method development allows for precise tracking of the analyte's retention behavior and ensures that the chosen conditions are optimal for reliable quantification.

Validation is a critical step to ensure that a bioanalytical method is suitable for its intended purpose. fda.gov The use of an internal standard like this compound is fundamental to achieving performance metrics that meet stringent regulatory criteria for linearity, precision, and accuracy.

Linearity: The method's linearity is assessed by analyzing calibration standards at several concentration levels. The response ratio (analyte peak area / internal standard peak area) is plotted against the nominal concentration, and a linear regression is applied. A high coefficient of correlation (r²) is required to demonstrate linearity. For the analysis of tazarotene and tazarotenic acid, methods have demonstrated excellent linearity over concentration ranges such as 10-600 pg/mL in minipig plasma nih.gov and 0.4–18,750 ng/mL for tazarotene in porcine skin. nih.gov

Precision: Precision measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) for replicate measurements of quality control (QC) samples at different concentration levels (low, medium, and high). Intra-run precision assesses variability within a single analytical run, while inter-run precision evaluates variability across different runs. For tazarotene and its metabolite, reported intra- and inter-run precision values have been lower than 5.2% and 7.3%, respectively, well within the accepted limits. nih.gov

Accuracy: Accuracy reflects the closeness of the mean test results to the true value. It is determined by analyzing QC samples and is expressed as the percentage of the measured concentration relative to the nominal concentration. In validated methods for tazarotene, accuracy has been reported to be within ±7.3%, indicating high accuracy. nih.gov

Table 2: Performance Metrics from Validated Bioanalytical Methods for Tazarotene and Metabolites

ParameterMatrixAnalyteResultReference
Linearity Range Minipig PlasmaTazarotene & Tazarotenic Acid10–600 pg/mL nih.gov
Linearity Range Porcine SkinTazarotene0.4–18,750 ng/mL nih.gov
Linearity Range Porcine SkinTazarotenic Acid13.3–12,500 ng/mL nih.gov
Correlation (r²) Porcine SkinTazarotene & Tazarotenic Acid≥0.99 nih.gov
Intra-run Precision (%RSD) Minipig PlasmaTazarotene & Tazarotenic Acid<5.2% nih.gov
Inter-run Precision (%RSD) Minipig PlasmaTazarotene & Tazarotenic Acid<7.3% nih.gov
Accuracy Minipig PlasmaTazarotene & Tazarotenic AcidWithin ±7.3% nih.gov

Application in Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) Method Development

This compound is a valuable tool not only in LC-MS/MS but also in the broader development of HPLC and UHPLC methods, often coupled with UV or photodiode array (PDA) detectors. nih.govnih.gov While MS detection relies on mass differences, HPLC-UV methods rely on chromatographic resolution to separate the analyte from other compounds. In this context, a deuterated standard is not used for quantification in the same way as in MS, but it can be instrumental during method development.

In UHPLC, which utilizes smaller particle columns (typically <2 µm) and higher pressures, the goal is to achieve rapid and highly efficient separations. nih.govsielc.com The development of such methods requires careful optimization of chromatographic conditions to maintain resolution while decreasing run times. This compound can be used as a marker to confirm the retention time and peak shape of the target analyte under various UHPLC conditions (e.g., different flow rates, temperatures, and gradient profiles). Its stability and well-characterized nature make it a reliable compound for system suitability tests, ensuring the chromatographic system performs as expected before analyzing unknown samples.

For both HPLC and UHPLC, the development of stability-indicating methods is crucial for pharmaceutical quality control. nih.gov These methods must be able to separate the active pharmaceutical ingredient from any potential degradation products. During forced degradation studies, a stable internal standard can help to accurately quantify the remaining parent compound. While a structural analog is often used as an internal standard in HPLC-UV methods, a deuterated standard like this compound can be used in parallel with LC-MS to unequivocally identify peaks and confirm the purity of chromatographic signals during the method development phase. nih.gov

Mechanistic Investigations in Metabolic Systems Using this compound

The study of drug metabolism is fundamental to understanding the efficacy and safety of therapeutic agents. Tazarotene, a third-generation topical retinoid, undergoes extensive metabolic conversion to exert its pharmacological effects. Its primary active metabolite, tazarotenic acid, is further metabolized, primarily through sulfoxidation. The use of isotopically labeled compounds, such as this compound, provides a powerful tool for elucidating these complex metabolic pathways. This article focuses on the mechanistic investigations into the metabolism of tazarotene, with a specific emphasis on the formation of its sulfoxide (B87167) metabolite.

Mechanistic Investigations in Metabolic Systems Using Tazarotene Sulfoxide D8

In Vitro Metabolic Pathway Elucidation in Isolated Biological Systems

In vitro models using isolated biological components are crucial for identifying the specific enzymes and characterizing the kinetics of metabolic reactions without the complexities of a whole-organism system.

Research has identified that the conversion of tazarotenic acid to its major, inactive sulfoxide (B87167) metabolite is mediated by specific enzyme superfamilies in the liver. Initial studies using pooled human liver microsomes pointed towards the involvement of both the Cytochrome P450 (CYP) and the Flavin-Containing Monooxygenase (FMO) systems.

Subsequent investigations with microsomes containing cDNA-expressed human enzymes pinpointed the specific isoforms responsible for this biotransformation. Within the CYP superfamily, CYP2C8 was shown to be a key contributor to tazarotenic acid sulfoxidation. Further research expanded this profile, identifying CYP26A1 and CYP26B1 as having the highest rates of sulfoxide formation. Other isoforms, including CYP2C9, CYP2J2, CYP3A4, CYP3A5, and CYP3A7, also demonstrated the ability to form the sulfoxide metabolite, albeit to a lesser extent.

Within the FMO system, FMO1 and FMO3 were also identified as significant contributors to the sulfoxidation of tazarotenic acid in human liver microsomes. The involvement of these distinct enzyme systems highlights the multiple pathways through which tazarotenic acid can be cleared.

To quantify the efficiency of the sulfoxidation pathway, enzyme kinetic parameters have been determined in human liver microsomes. These studies measure the rate of reaction under varying substrate concentrations to determine the enzyme's affinity for the substrate (Michaelis constant, Kₘ) and the maximum rate of the reaction (Vₘₐₓ).

Kₘ: 24.9 ± 8.0 µM

Vₘₐₓ: 210 ± 38 pmol/mg/min

More detailed kinetic analyses have been performed for the specific CYP26 isoforms, which exhibit high efficiency in metabolizing tazarotenic acid. The intrinsic clearance values (Vₘₐₓ/Kₘ) were found to be slightly higher for CYP26A1 compared to CYP26B1, primarily due to differences in their Kₘ values.

Table 1: Enzyme Kinetic Parameters for Tazarotenic Acid Sulfoxidation
Enzyme System/IsoformParameterValueUnit
Pooled Human Liver MicrosomesKₘ24.9µM
Pooled Human Liver MicrosomesVₘₐₓ210pmol/mg/min
CYP26A1KₘData indicates slightly lower Kₘ than CYP26B1µM
CYP26B1KₘData indicates slightly higher Kₘ than CYP26A1µM

Tazarotene (B1682939) is a prodrug that must first be hydrolyzed by esterases to its active form, tazarotenic acid. This initial activation step has been studied in different tissue models, revealing significant differences in metabolic rates.

Both human hepatic (liver) and dermal (skin) microsomes are capable of hydrolyzing tazarotene to tazarotenic acid. researchgate.net However, the rate of this ester hydrolysis is substantially lower in skin microsomes compared to liver microsomes. researchgate.net This suggests that while activation of the prodrug can occur in the target tissue (skin), the liver possesses a much higher capacity for this initial metabolic step. researchgate.netnih.gov

Following hydrolysis, the subsequent oxidative metabolism to the sulfoxide and sulfone derivatives is a well-characterized pathway in hepatic systems. researchgate.net While the formation of tazarotenic acid has been confirmed in dermal models, further metabolism to tazarotene sulfoxide in the skin is still an area of ongoing investigation. researchgate.net Acyl glucuronidation of tazarotenic acid has been observed in both liver and skin microsomes, representing an alternative metabolic pathway. researchgate.net

Preclinical Metabolic Fate Assessment in Animal Models

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism context.

The use of stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (d), is a cornerstone of modern metabolic research. Replacing hydrogen atoms with deuterium creates a heavier version of the molecule (an isotopologue) that is chemically identical in its biological activity but can be distinguished by mass spectrometry. This allows researchers to administer the labeled drug and trace its path and transformation through the body, differentiating it from endogenous compounds.

While deuterated forms of tazarotene, such as Tazarotene-d8, are commercially available for research purposes, specific preclinical studies detailing the use of Tazarotene sulfoxide-d8 to trace the excretory pathways of tazarotene and its metabolites are not extensively documented in publicly available literature. However, the principle of such studies involves administering the deuterium-labeled compound to an animal model (e.g., rat, mouse) and collecting urine and feces over a defined period. Using mass spectrometry, the collected samples are analyzed to identify and quantify the parent drug and all its metabolites containing the deuterium label. This methodology provides definitive data on the routes and rates of excretion and the complete metabolic profile of the drug.

Preclinical pharmacokinetic studies have been conducted in a range of species, including the mouse, rat, pig, and monkey, to evaluate the systemic fate of tazarotene and its metabolites after administration. fda.gov These studies are critical for assessing the extent of systemic absorption and the potential for accumulation in various tissues.

Studies using radiolabeled tazarotene (¹⁴C-AGN 190168) have shown that the metabolic profile is qualitatively similar across different animal species and humans. fda.gov A key finding from preclinical studies is the low systemic absorption of tazarotene following topical application. nih.gov Research indicates that less than 6% of the topically applied dose is absorbed into the bloodstream. nih.gov

Once absorbed, tazarotene is rapidly converted to tazarotenic acid and other, more water-soluble metabolites, which limits their distribution into fatty tissues. nih.govresearchgate.net Elimination of these metabolites from the systemic circulation is rapid. nih.gov The primary routes of excretion are through both the urine and feces. nih.gov A study in porcine models demonstrated that topically applied tazarotene can permeate the skin and distribute to underlying tissues, such as articular cartilage. nih.gov

Table 2: Summary of Preclinical Metabolic Fate of Tazarotene
ParameterFinding in Animal ModelsSpecies Studied
Systemic Absorption (Topical)Low; generally less than 6% of the applied dose. nih.govGeneral finding across preclinical models.
MetabolismRapid hydrolysis to tazarotenic acid, followed by oxidation to sulfoxide and sulfone metabolites. Profile is qualitatively similar across species. fda.govMouse, Rat, Pig, Monkey. fda.gov
DistributionLimited distribution of hydrophilic metabolites into adipose tissue. nih.gov Following topical application, can permeate skin to reach underlying tissues (e.g., cartilage). nih.govGeneral finding; Porcine model for cartilage. nih.gov
Elimination Half-LifeRapid elimination from systemic circulation. nih.govGeneral finding across preclinical models.
Primary Excretion RoutesUrine and Feces. nih.govGeneral finding across preclinical models.

Research Applications in Impurity Profiling and Degradation Product Characterization

Utilization as a Reference Standard for Oxidative Degradation Products of Tazarotene (B1682939)

Tazarotene, when subjected to oxidative stress, primarily yields tazarotene sulfoxide (B87167). To accurately identify and quantify this impurity in bulk drug substances and finished pharmaceutical products, a well-characterized reference standard is essential. Tazarotene sulfoxide-d8 serves this purpose by providing a stable, isotopically labeled internal standard for various analytical techniques.

In chromatographic methods such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), the use of a deuterated internal standard like this compound allows for more precise quantification. sci-hub.se This is because its chemical properties are nearly identical to the non-labeled analyte (tazarotene sulfoxide), meaning it behaves similarly during sample preparation and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry (MS). This co-elution with the analyte of interest helps to compensate for variations in sample injection volume, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.

Analytical TechniqueRole of this compound
HPLC/UHPLC-UV While not distinguishable by UV detection alone, it can be used to verify retention times if a pure standard is available.
LC-MS/MS Serves as an ideal internal standard for accurate quantification by compensating for matrix effects and variations in instrument response. nih.gov

Investigation of Formation Pathways for Sulfoxide Metabolites as Stress-Induced Degradants

Forced degradation studies are crucial for elucidating the potential degradation pathways of a drug substance. nih.gov Research has demonstrated that tazarotene is susceptible to degradation under oxidative conditions, leading to the formation of tazarotene sulfoxide as a major degradant. nih.govresearchgate.net These studies often employ oxidizing agents like hydrogen peroxide to simulate oxidative stress. The sulfur atom in the thiochroman (B1618051) ring of tazarotene is the primary site of oxidation, resulting in the corresponding sulfoxide. nih.gov

Stress ConditionKey Degradation Product
**Oxidative (e.g., H₂O₂) **Tazarotene Sulfoxide nih.govnih.gov
Metabolic (in vivo) Tazarotenic Acid Sulfoxide researchgate.netnih.gov

Analytical Strategies for Monitoring Related Substances in Research Materials

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. Regulatory agencies require the implementation of robust analytical methods to monitor and control related substances in both the API and the final drug product. A variety of analytical techniques have been developed for the separation and quantification of tazarotene and its impurities, including tazarotene sulfoxide.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detection are the most commonly employed methods. nih.govresearchgate.net These methods are capable of separating tazarotene from its process-related impurities and degradation products. The development of stability-indicating methods is particularly important, as these methods can resolve the API from all potential degradants.

In these analytical strategies, this compound is an invaluable tool. As a certified reference material, it is used for:

Emerging Research Frontiers and Potential Academic Applications of Tazarotene Sulfoxide D8

Exploration of Novel Isotope-Labeled Metabolites and Analogs in Retinoid Research

The study of retinoid metabolism is crucial for understanding their therapeutic effects and potential toxicities. Stable isotope labeling, particularly with deuterium (B1214612), has become an invaluable technique in these investigations. Tazarotene (B1682939), a prodrug, is rapidly hydrolyzed in vivo to its active form, tazarotenic acid. This active metabolite is further metabolized, primarily through oxidation, to form tazarotene sulfoxide (B87167) and other polar compounds. researchgate.netnih.gov

The use of Tazarotene sulfoxide-d8 offers a unique advantage in tracing and identifying these metabolic pathways. By introducing a known mass shift, the deuterated compound allows for the unambiguous differentiation of the exogenous compound and its metabolites from endogenous molecules in complex biological matrices. This is particularly important in mass spectrometry-based metabolic profiling studies.

Key Research Applications:

Metabolic Fate and Pathway Elucidation: this compound can be used as a tracer to meticulously map the metabolic fate of tazarotene. By administering the labeled compound in preclinical models, researchers can track its conversion and identify novel or previously uncharacterized metabolites with high confidence.

Enzyme Kinetics and Inhibition Studies: The deuterated analog can serve as a substrate or internal standard in studies investigating the kinetics of enzymes involved in tazarotene metabolism. This allows for precise measurement of reaction rates and the evaluation of potential drug-drug interactions.

Comparative Metabolomics: Researchers can utilize this compound to compare the metabolic profiles of tazarotene in different biological systems, such as various cell types or animal models, providing insights into species-specific differences in drug metabolism.

Application Area Utility of this compound Potential Research Findings
Metabolic Pathway Analysis Tracer for metabolic fate studiesIdentification of novel downstream metabolites of tazarotene.
Enzyme Kinetics Stable isotope-labeled internal standardAccurate determination of kinetic parameters for metabolizing enzymes.
In Vitro Drug Metabolism Tool for studying metabolic stabilityElucidation of the role of specific enzymes in tazarotene clearance.

Advanced Spectroscopic and Structural Biology Studies Leveraging Deuterium Labeling

Deuterium labeling has profound implications for advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The distinct physical properties of deuterium compared to hydrogen can be exploited to gain deeper insights into molecular structure, dynamics, and interactions.

In the context of this compound, deuterium substitution can be strategically employed to:

Simplify Complex NMR Spectra: The replacement of protons with deuterons can simplify ¹H-NMR spectra, aiding in the structural elucidation of tazarotene metabolites and their interactions with biological macromolecules, such as retinoid receptors.

Probe Molecular Dynamics: Solid-state deuterium NMR spectroscopy is a powerful technique for studying the dynamics of molecules in ordered environments, such as lipid membranes. This compound could be used to investigate how this metabolite interacts with and perturbs cell membranes.

Enhance Mass Spectrometric Analysis: The known mass shift of the deuterium label in this compound facilitates its detection and quantification in complex mixtures. High-resolution mass spectrometry can be used to confirm the elemental composition of metabolites containing the deuterium label.

Spectroscopic Technique Advantage of Deuterium Labeling Application for this compound
Nuclear Magnetic Resonance (NMR) Simplification of spectra and probing dynamics.Structural analysis of receptor-ligand complexes and membrane interactions.
Mass Spectrometry (MS) Unambiguous identification and quantification.Metabolite identification and quantitative bioanalysis.

Contribution to Non-Clinical Biomarker Discovery and Validation for Retinoid Pathways

Accurate and reliable quantification of drugs and their metabolites is fundamental to non-clinical biomarker discovery and validation. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, as they can correct for variability in sample preparation and instrument response.

This compound is an ideal internal standard for the quantification of its unlabeled counterpart, tazarotene sulfoxide, as well as potentially for the parent drug, tazarotene, and its primary active metabolite, tazarotenic acid, in various biological matrices. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization.

Role in Biomarker Research:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Precise quantification of tazarotene and its metabolites using this compound as an internal standard is essential for establishing robust PK/PD relationships in non-clinical studies. This helps in understanding the correlation between drug exposure and biological response.

Target Engagement and Pathway Modulation: By accurately measuring the levels of tazarotene and its metabolites in tissues and cells, researchers can assess target engagement and the modulation of retinoid signaling pathways. This is a critical step in the discovery and validation of biomarkers of drug activity.

Toxicology and Safety Assessment: The ability to accurately measure drug and metabolite concentrations is crucial for non-clinical toxicology studies, helping to establish safe exposure limits.

Biomarker Application Function of this compound Impact on Research
Pharmacokinetic Studies Internal standard for LC-MS/MS bioanalysisAccurate determination of drug and metabolite concentrations over time.
Biomarker Validation Ensures accuracy and precision of analytical methodsReliable measurement of potential biomarkers of retinoid pathway modulation.
Preclinical Safety Assessment Enables precise exposure monitoringCorrelation of drug levels with toxicological endpoints.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Tazarotene sulfoxide-d8 in biological matrices, and how can deuterium labeling improve accuracy?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) to minimize matrix effects and ion suppression. Calibration curves should cover expected concentration ranges (e.g., 1–500 ng/mL) with validation parameters including precision (CV <15%), accuracy (85–115%), and recovery rates . Deuterium labeling reduces isotopic interference, enhancing specificity for metabolite quantification in pharmacokinetic studies .

Q. How should researchers validate the purity and stability of this compound in experimental settings?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor degradation products. Purity should be confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to ensure >98% chemical and isotopic purity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound, particularly esterase vs. CYP2C8-mediated oxidation?

  • Methodological Answer : Perform in vitro assays using human hepatocytes or microsomal fractions with selective enzyme inhibitors. For example:

  • Esterase inhibition : Use paraoxon-ethyl to isolate CYP2C8 contributions.
  • CYP2C8 inhibition : Utilize montelukast to assess esterase-dependent metabolism.
    Quantify metabolites via LC-MS/MS and compare kinetic parameters (Km, Vmax) under each condition . Contradictions may arise from interspecies variability or assay conditions (e.g., buffer pH, cofactor availability) .

Q. How can computational modeling optimize the design of Tazarotene derivatives targeting retinoid acid receptors (RARs)?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize molecular geometries and frontier molecular orbitals (FMOs). Use molecular docking (e.g., Molegro Virtual Docker) to predict binding affinities to RAR subtypes (α, β, γ). Validate predictions with in vitro receptor activation assays and correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity .

Q. What statistical approaches address variability in dermatological efficacy studies of Tazarotene derivatives, such as inter-patient differences in sulfoxide metabolite levels?

  • Methodological Answer : Implement mixed-effects models to account for random inter-patient variability (e.g., age, skin type) and fixed effects (e.g., dosage, formulation). Use longitudinal sampling to track metabolite concentrations and efficacy endpoints (e.g., Psoriasis Area Severity Index). Sensitivity analyses should assess covariates like CYP2C8 polymorphisms .

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